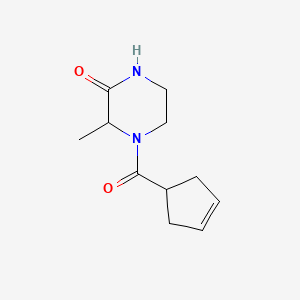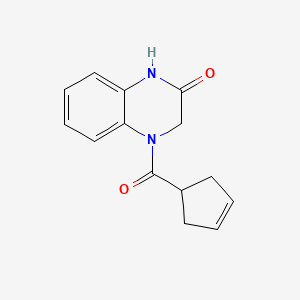![molecular formula C15H15NO3 B7595311 (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7595311.png)
(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid, also known as CPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAC is a non-steroidal anti-inflammatory drug (NSAID) that has shown promising results in treating various diseases, including cancer, Alzheimer's disease, and rheumatoid arthritis.
Mécanisme D'action
(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX activity, (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid reduces the production of prostaglandins, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid has been shown to have various biochemical and physiological effects. Studies have shown that (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid can reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in serum and tissues. (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. Additionally, (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid in lab experiments is its high purity, which ensures consistent results. (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid is its low solubility in water, which can make it challenging to administer in vivo. Additionally, (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid has been shown to have low bioavailability, which may limit its therapeutic efficacy.
Orientations Futures
For (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid research include investigating its potential as a treatment for Alzheimer's disease and IBD and improving its bioavailability.
Méthodes De Synthèse
(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid can be synthesized using various methods, including the reaction of 3-(4-bromo-phenyl)-acrylic acid with cyclopent-3-ene-1-carbonyl chloride in the presence of triethylamine. This method yields (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid with a purity of up to 99%. Another method involves the reaction of 3-(4-bromo-phenyl)-propionic acid with cyclopent-3-ene-1-carboxamide in the presence of triethylamine. This method yields (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid with a purity of up to 96%.
Applications De Recherche Scientifique
(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid has been extensively studied for its potential therapeutic applications. One of the most promising applications of (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid is in cancer treatment. Studies have shown that (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid can inhibit the growth and proliferation of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of pro-inflammatory cytokines. (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for rheumatoid arthritis.
Propriétés
IUPAC Name |
(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-14(18)10-7-11-5-8-13(9-6-11)16-15(19)12-3-1-2-4-12/h1-2,5-10,12H,3-4H2,(H,16,19)(H,17,18)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXFDECOMPRDII-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1C(=O)NC2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CCC1C(=O)NC2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)

![2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid](/img/structure/B7595268.png)
![2-chloro-N-[(2-ethylphenyl)methyl]acetamide](/img/structure/B7595269.png)
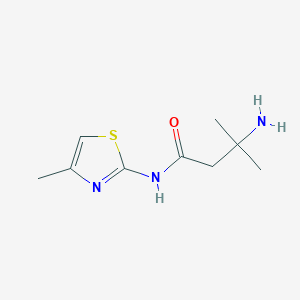
![4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)
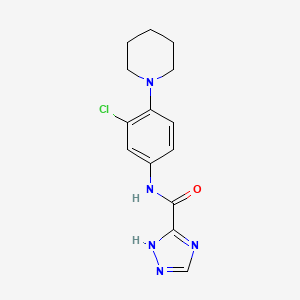

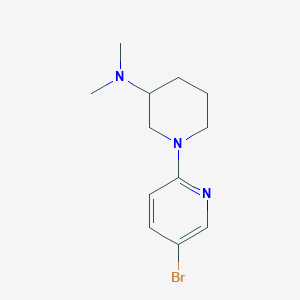
![N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide](/img/structure/B7595301.png)
